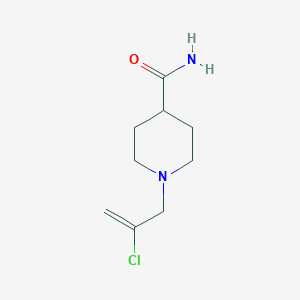
1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide, also known as CPPC, is a chemical compound that belongs to the piperidine family. CPPC has been of interest to scientists due to its potential applications in scientific research.
作用機序
1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide works by binding to the catalytic domain of PARP and inhibiting its activity. This leads to the accumulation of DNA damage and ultimately results in cell death. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has been shown to be a selective inhibitor of PARP, with little to no effect on other enzymes or proteins in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide are primarily related to its inhibition of PARP. Studies have shown that 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can induce cell death in cancer cells that are dependent on PARP for survival. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has also been shown to enhance the effects of chemotherapy and radiation therapy in cancer cells.
実験室実験の利点と制限
The advantages of using 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide in lab experiments include its potency and selectivity as an inhibitor of PARP. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can be used to study the role of PARP in various cellular processes, such as DNA repair and cell death. However, there are also limitations to using 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide in lab experiments. For example, 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide may have off-target effects on other enzymes or proteins in the body, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide in scientific research. One potential application is in the development of new cancer therapies. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has shown promise as a sensitizer for chemotherapy and radiation therapy, and further research could lead to the development of new combination therapies. Another potential application is in the study of PARP inhibitors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide could be used to study the role of PARP in other cellular processes, such as inflammation and immune response.
合成法
The synthesis of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide involves the reaction between 1-(2-chloroprop-2-enyl)piperidine and isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide as the final product. The synthesis of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can be optimized by adjusting the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has been used in scientific research as a tool to study the function of certain proteins and enzymes in the body. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. By inhibiting PARP, 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can be used to study the role of PARP in various cellular processes, such as apoptosis and necrosis.
特性
IUPAC Name |
1-(2-chloroprop-2-enyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-7(10)6-12-4-2-8(3-5-12)9(11)13/h8H,1-6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMXVDUMCFCJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCC(CC1)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7565794.png)
![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B7565805.png)
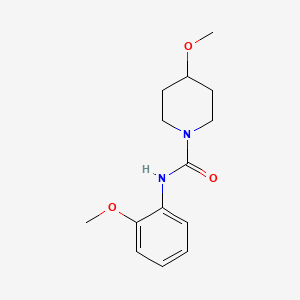
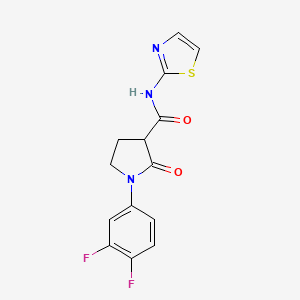

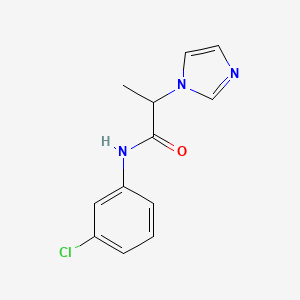
![Methyl 2-[(1-tert-butyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565866.png)
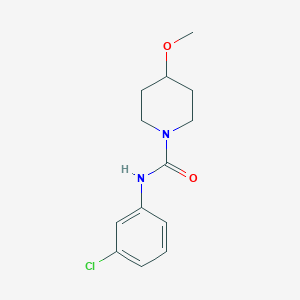
![3-[3-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7565874.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7565877.png)
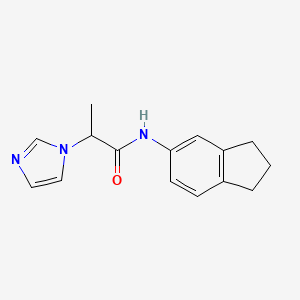
![1-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B7565900.png)